molecular formula C10H9N3O2 B1472397 4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1367924-80-8

4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B1472397
CAS RN: 1367924-80-8
M. Wt: 203.2 g/mol
InChI Key: DNMVYTMLGXYKFL-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They can exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The compound you mentioned seems to be a fusion of these two functional groups.


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . Carboxylic acids can be synthesized in various ways, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles, amides, esters, or acyl chlorides, or the carboxylation of Grignard reagents .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. Carboxylic acids have a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon .


Chemical Reactions Analysis

Triazoles are known for their stability and resistance to oxidation and reduction. They can undergo N-alkylation and N-arylation reactions, among others . Carboxylic acids can react with bases to form salts, with alcohols to form esters, and with ammonia to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, carboxylic acids are polar due to the presence of the polar C=O and O-H bonds, and they can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .

Scientific Research Applications

Synthesis and Structural Studies

4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid and its derivatives are primarily used in the synthesis of complex molecules and materials. These compounds are pivotal in the creation of peptidomimetics and biologically active compounds based on the triazole scaffold. A noteworthy mention is the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using ruthenium-catalyzed cycloaddition, yielding amino acids used for preparing triazole-containing dipeptides. These peptides are known for structural motives typical of turn inducers and have been used to synthesize triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

3,5-Di(m- and p-tolyl)-1,2,4-triazoles have been obtained through a series of reactions involving formalin and 2,5-ditolyl-1,3,4-oxadiazoles. The oxidation of these triazoles leads to the formation of 3,5-bis(carboxyphenyl)-1,2,4-triazoles, which can be further modified to form diesters and dihydrazides (Sultangareev et al., 1978).

Antifungal and Antibacterial Properties

Compounds derived from 4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid have exhibited potent antifungal and antibacterial properties. Specifically, a series of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acid derivatives have shown high activity against various bacterial strains and pathogens like Candida albicans, Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes (Nikalje et al., 2015).

Corrosion Inhibition

These triazole derivatives have also been investigated for their potential as corrosion inhibitors. Notably, the corrosion inhibition of mild steel by certain synthesized triazole organic-type compounds in acidic media was studied, indicating the dependence of inhibition efficiency on the structure of the molecule, particularly the position of the methyl group on the tolyl substituent (Bentiss et al., 2002).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards, safe handling procedures, and emergency response measures .

Mechanism of Action

properties

IUPAC Name

5-(3-methylphenyl)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-3-2-4-7(5-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMVYTMLGXYKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(m-tolyl)-1H-1,2,3-triazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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